An In-Depth Technical Guide to Harmane-d2: Chemical Structure, Properties, and Experimental Considerations
An In-Depth Technical Guide to Harmane-d2: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of harmane-d2, the deuterated isotopologue of the β-carboline alkaloid harmane. This document details its chemical structure, physicochemical and pharmacological properties, proposed synthesis, and relevant experimental protocols. The information herein is intended to support research and development activities involving this compound.
Chemical Structure and Properties
Harmane-d2 is a derivative of harmane (1-methyl-9H-pyrido[3,4-b]indole) in which two hydrogen atoms on the pyridine ring have been replaced with deuterium.
Chemical Structure:
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IUPAC Name: 1-methyl-3,4-dideuterio-9H-pyrido[3,4-b]indole
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Chemical Formula: C₁₂H₈D₂N₂
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SMILES: CC1=NC([2H])=C([2H])C2=C1NC3=C2C=CC=C3
Physicochemical Properties
Quantitative physicochemical data for harmane and its deuterated analog are summarized in the table below. While experimental data for harmane-d2 is limited, the properties are expected to be very similar to those of unlabeled harmane.
| Property | Value (Harmane) | Value (Harmane-d2, Estimated) | Reference |
| Molecular Weight | 182.22 g/mol | 184.23 g/mol | [1] |
| Melting Point | 235–238 °C | 235–238 °C | [2] |
| logP | 3.10 | 3.10 | [2] |
| pKa | Not Available | Not Available | |
| Solubility | Soluble in methanol (50 mg/mL), DMSO (~20 mg/mL), and DMF (~20 mg/mL). Sparingly soluble in aqueous buffers. | Similar to harmane | [3] |
| UV/Vis (λmax) | 213, 234, 249, 288 nm | 213, 234, 249, 288 nm | [3] |
Pharmacological Properties
Harmane is a biologically active molecule with high affinity for several important pharmacological targets. The deuteration in harmane-d2 is primarily intended for use as an internal standard in analytical studies or to investigate kinetic isotope effects in its metabolism and target interactions.
| Target | Parameter | Value (Harmane) | Reference |
| Monoamine Oxidase A (MAO-A) | IC₅₀ | 0.5 µM (human) | [3] |
| Monoamine Oxidase B (MAO-B) | IC₅₀ | 5 µM (human) | [3] |
| I1-Imidazoline Receptor | IC₅₀ | 30 nM | [3] |
| α2-Adrenoceptor | IC₅₀ | 18 µM | [3] |
Synthesis of Harmane-d2
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of harmane-d2.
Experimental Protocol (Hypothetical)
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Pictet-Spengler Reaction:
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To a solution of tryptamine (1 eq) in a suitable solvent (e.g., toluene), add acetaldehyde (1.1 eq).
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Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid).
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Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).
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Extract the product, 1-methyl-1,2,3,4-tetrahydro-β-carboline (THBC), with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Aromatization and Deuteration:
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Dissolve the crude THBC in a suitable solvent mixture containing D₂O.
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Add an oxidizing agent such as manganese dioxide (MnO₂) in excess.[4]
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Heat the mixture to reflux for an extended period to facilitate both aromatization and H/D exchange at the C3 and C4 positions.
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Monitor the reaction by LC-MS for the formation of the desired deuterated product.
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Purification:
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After the reaction is complete, filter the mixture to remove the manganese dioxide.
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Concentrate the filtrate and purify the crude harmane-d2 by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
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Combine the fractions containing the pure product and evaporate the solvent to yield harmane-d2 as a solid.
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Experimental Protocols for Biological Assays
The following are detailed methodologies for key experiments involving harmane-d2, adapted from established protocols for harmane and other β-carbolines.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the IC₅₀ of harmane-d2 for MAO-A and MAO-B.
Caption: Workflow for the MAO inhibition assay.
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Materials:
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Recombinant human MAO-A and MAO-B enzymes.
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MAO substrate (e.g., kynuramine).
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Harmane-d2 stock solution in DMSO.
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Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
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96-well black microplate.
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Fluorometric microplate reader.
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Procedure:
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Prepare serial dilutions of harmane-d2 in assay buffer.
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In a 96-well plate, add the diluted harmane-d2 solutions to the wells.
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Add the MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
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Initiate the reaction by adding the kynuramine substrate to each well.
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Incubate the plate at 37°C for 20 minutes.
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Stop the reaction by adding a stop solution (e.g., 2N NaOH).
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Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.
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Calculate the percent inhibition for each concentration of harmane-d2 and determine the IC₅₀ value by non-linear regression analysis.
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Imidazoline I1 Receptor Signaling Pathway
Harmane acts as an agonist at I1-imidazoline receptors, leading to downstream signaling events. The following diagram illustrates the putative signaling pathway.
References
- 1. 9H-Pyrido[3,4-b]indole, 1-methyl- [webbook.nist.gov]
- 2. Harman | C12H10N2 | CID 5281404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Manganese dioxide mediated one-pot synthesis of methyl 9H-pyrido[3,4-b]indole-1-carboxylate: Concise synthesis of alangiobussinine - PubMed [pubmed.ncbi.nlm.nih.gov]
